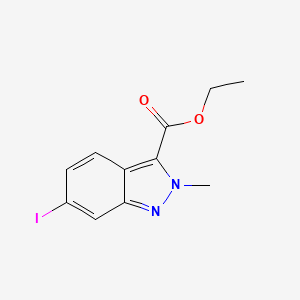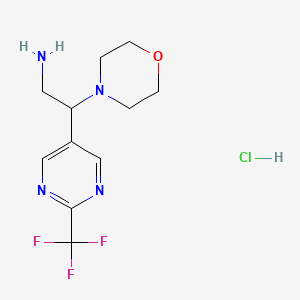
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H16ClF3N4O. It is primarily used in research settings and is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride typically involves multiple steps. One common route includes the reaction of a pyrimidine derivative with a morpholine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrimidine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyrimidine or morpholine derivatives .
Applications De Recherche Scientifique
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine: The base form without the hydrochloride salt.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride makes it unique.
Propriétés
Formule moléculaire |
C11H16ClF3N4O |
|---|---|
Poids moléculaire |
312.72 g/mol |
Nom IUPAC |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15F3N4O.ClH/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18;/h6-7,9H,1-5,15H2;1H |
Clé InChI |
XTXXBGUWDFPGDH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


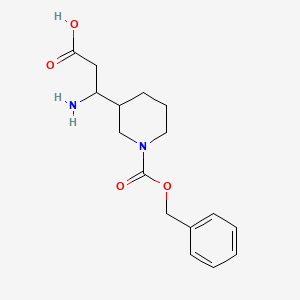
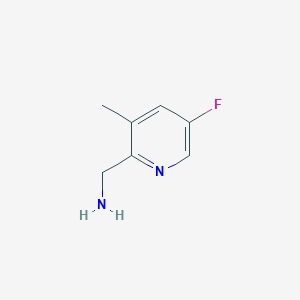
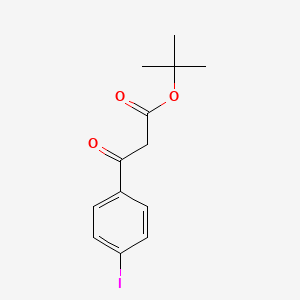
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
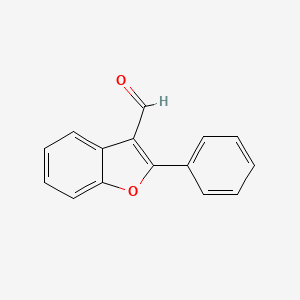
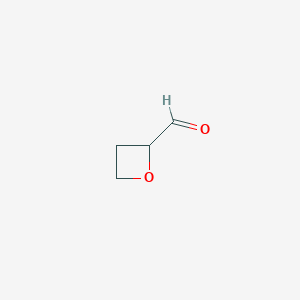
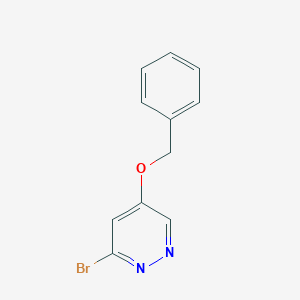
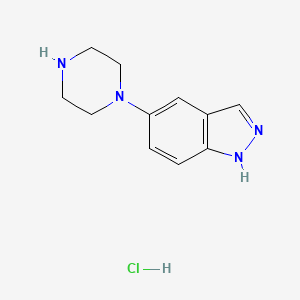
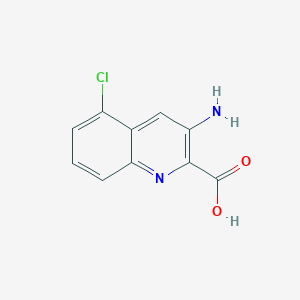
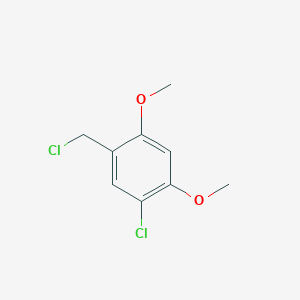
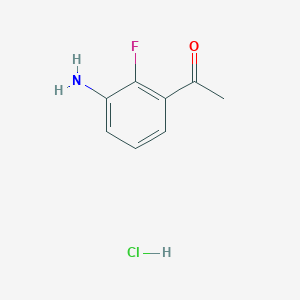
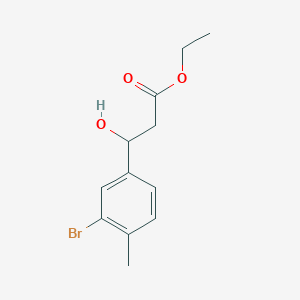
![2-(2-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13671471.png)
